molecular formula C14H22O B090309 2,6-DI-Tert-butylphenol CAS No. 128-39-2

2,6-DI-Tert-butylphenol

Cat. No. B090309
CAS RN: 128-39-2
M. Wt: 206.32 g/mol
InChI Key: DKCPKDPYUFEZCP-UHFFFAOYSA-N
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Description

2,6-Di-tert-butylphenol is a compound that is part of a class of chemicals known for their antioxidant properties. It is commonly used in the synthesis of various chemical compounds and materials due to its stabilizing effects against oxidation. The presence of bulky tert-butyl groups in the molecule contributes to its hydrophobic nature and its ability to protect other molecules from oxidative degradation .

Synthesis Analysis

The synthesis of 2,6-di-tert-butylphenol derivatives has been explored in several studies. For instance, the synthesis of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, a hydrophobic betaine dye, has been improved, and its crystal structure has been determined . Additionally, organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol have been synthesized using 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a starting material . These syntheses highlight the versatility of 2,6-di-tert-butylphenol as a precursor for various functional compounds.

Molecular Structure Analysis

The molecular structure of 2,6-di-tert-butylphenol derivatives has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the zwitterionic structure of a zinc(II) complex with a 2,6-di-tert-butylphenol derivative has been elucidated, revealing a distorted tetrahedral coordination of the metal . The bulky tert-butyl groups influence the molecular conformation and the overall stability of the complexes formed.

Chemical Reactions Analysis

2,6-Di-tert-butylphenol and its derivatives undergo various chemical reactions. Electrochemical oxidation studies have shown that phenoxide and phenoxy radicals derived from 2,6-di-tert-butylphenol can be oxidized to form stable phenoxy radicals and phenoxonium ions, which can further react to produce different oxidation products . The chemical oxidation of metal complexes containing 2,6-di-tert-butylphenol has also been studied, demonstrating the formation of phenoxyl radicals and their antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-di-tert-butylphenol derivatives are influenced by the presence of tert-butyl groups and the specific substituents attached to the phenol moiety. These properties are crucial for their application as antioxidants and stabilizers in various industrial processes. For instance, the inclusion of 4-methyl-2,6-di-tert-butylphenol in solvents has been shown to protect lipids from autoxidation without affecting their chromatographic separation . The reversible dimerization of phenoxy radicals derived from 2,6-di-tert-butylphenol has also been observed, which is significant for understanding the behavior of these radicals in different conditions .

Scientific Research Applications

  • Synthesis of Antioxidants : 2,6-di-tert-butylphenol is used in the manufacture of other antioxidants. A study by Krysin and Pokrovskii (2008) developed a technologically suitable procedure for synthesizing 2,6-di-tert-4-ethyl-butylphenol, used in Antioxidant-425, from 2,6-di-tert-butylphenol (Krysin & Pokrovskii, 2008).

  • Electrochemical Reactivity Studies : Zabik et al. (2019) investigated the reactivities of 2,6-di-tert-butylphenol and its analogues with superoxide anion radicals using electrochemical methods. This study contributes to understanding the radical scavenging activity of compounds like 2,6-di-tert-butylphenol (Zabik et al., 2019).

  • Chromatographic Applications : In chromatography, small quantities of 2,6-di-tert-butylphenol can protect lipids from autoxidation. Wren and Szczepanowksa (1964) showed that it does not affect the separation of lipids and is easy to detect and remove when necessary (Wren & Szczepanowksa, 1964).

  • Alkylation Reaction Catalysis : Volod’kin et al. (1990) explored the reaction mechanism of 2,6-di-tert-butylphenol alkylation by methyl acrylate, a process used in the synthesis of antioxidants for polymer stabilizers (Volod’kin et al., 1990).

  • Metal Complex Synthesis and Biological Studies : Milaeva et al. (2013) synthesized metal complexes with a 2,6-di-tert-butylphenol ligand and evaluated their antioxidant and biological activities. These complexes showed potential for use in neuroprotection and as antioxidants (Milaeva et al., 2013).

  • Improved Synthesis Methods : Küpper (2004) developed an improved synthesis process for 2,6-di-tert-butylphenol, which is significant for industrial production of this compound (Küpper, 2004).

  • Voltage-Operated Neuronal Sodium Channels Blockage : Haeseler and Leuwer (2003) studied the effects of 2,6-di-tert-butylphenol on voltage-operated neuronal sodium channels, indicating its potential in the development of local anaesthetics (Haeseler & Leuwer, 2003).

  • Carcinogenic Risk Assessment : Cui et al. (2021) investigated the potential carcinogenic risk of 2,6-DTBP and its metabolites, highlighting the importance of evaluating the health risks of such compounds (Cui et al., 2021).

Safety And Hazards

The LD50 is 9200 mg/kg, indicating a low toxicity . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is designated by the U.S. Department of Transportation (DOT) as a marine pollutant .

Future Directions

2,6-di-tert-butylphenol shows promising potential in the solid antioxidant field . It is also used in the synthesis of more complex antioxidants such as Irganox 1098 .

properties

IUPAC Name

2,6-ditert-butylphenol
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InChI

InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3
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InChI Key

DKCPKDPYUFEZCP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
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Molecular Formula

C14H22O
Record name 2,6-DI-TERT-BUTYLPHENOL
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Related CAS

24676-69-5 (potassium salt)
Record name 2,6-Di-tert-butylphenol
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DSSTOX Substance ID

DTXSID6027052
Record name 2,6-Di-tert-butylphenol
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Molecular Weight

206.32 g/mol
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Physical Description

2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Light-straw colored solid; [Hawley] White solid; mp = 35-38 deg C; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
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Record name Phenol, 2,6-bis(1,1-dimethylethyl)-
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Boiling Point

487 °F at 760 mmHg (USCG, 1999), 253 °C
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Flash Point

greater than 200 °F (USCG, 1999), 118 °C, 118 °C o.c.
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Solubility

2.5 mg/l @ 25 °C, Soluble in alcohol and benzene, insoluble in water, Insoluble in water and alkali, soluble in acetone, benzene, carbontetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons., Solubility in water, g/100ml at 25 °C: 0.04 (very poor)
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Density

0.914 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.914 @ 20 °C, 0.91 g/cm³
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Vapor Pressure

0.0073 [mmHg], Vapor pressure, Pa at 20 °C: 1.0
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Product Name

2,6-DI-Tert-butylphenol

Color/Form

Light straw, crystalline solid, Colorless solid

CAS RN

128-39-2
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Melting Point

97 °F (USCG, 1999), 37 °C, 36-37 °C
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Synthesis routes and methods I

Procedure details

The heterogeneous catalyst of the invention provides a new route to ortho-alkylphenols, especially commercially valuable phenols such as 2,6-di-tert-butylphenol, ortho-sec-butylphenol, and the like. Furthermore, the heterogeneous catalyst process of the invention is well suited to a fixed bed embodiment for a continuous process when the bed is properly sized to provide the reactivity required by the reaction conditions, the phenol being alkylated, and the olefin being used. Use of the heterogeneous catalyst of the invention reduces pollution control problems by greatly reducing the amount of phenol-bearing aluminum waste encountered in homogeneous aluminum aryloxide catalyst systems thereby greatly reducing the operating costs for alkylating phenols. Use of the heterogeneous catalyst systems of the invention has resulted in very high yields suitable for commercial operation. For example, ortho-tert-butylphenol and isobutylene may be reacted to form 2,6-di-tert-butylphenol in a yield as high as 98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
aluminum aryloxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A 100 ml-autoclave was charged with 28 g of phenol, 4 g of phosphoric acid and 20 g of acetic acid, and heated at 120° C. Thereto was gradually added 34 g of isobutylene and the mixture was stirred at 120° C. for 3 hours. The reaction mixture consisted of 1.0% of phenol, 14% of 2-tert-butylphenol, 11% of 4-tert-butylphenol and 74% of 2,4-di-tertbutylphenol, when analyzed with gas chromatography as a % area. 2,6-Di-tert-butylphenol and 2,4,6-tri-tert-butylphenol were not formed. Phosphoric acid and acetic acid were removed by washing with water. Distillation at 170° C. gave 44 g of 2,4-di-tert-butylphenol. Each spectra of NMR, MS and IR of the objective compound was identical with those of the standard compound.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
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Reaction Step Three
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Synthesis routes and methods III

Procedure details

Phenol and the above-mentioned catalyst are charged into a reactor; the mixture is heated to 100°-110° C. and isobutylene is passed thereinto for 8 hours. The resulting alkylate is subjected to a vacuum-rectification. After recrystallization of the product from aliphatic hydrocarbons, a 100% pure 2,6-di-tertbutylphenol is obtained.
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Synthesis routes and methods IV

Procedure details

In the production of 3,3',5,5'-tetra-t-butylbiphenol, which is an intermediate of 4,4'-biphenol, from 2,6-di-t-butylphenol as a starting material, the above second process for producing 3,3',5,5'-tetra-t-butylbiphenol according to the present invention enables obtaining 3,3',5,5'-tetra-t-butylbiphenol in high yield with the full utilization of 2,6-di-t-butylphenol charged in the reaction vessel without detriment to the selectivity of 3,3',5,5'-tetra-t-butylbiphenol.
Name
3,3',5,5'-tetra-t-butylbiphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-DI-Tert-butylphenol
Reactant of Route 2
2,6-DI-Tert-butylphenol
Reactant of Route 3
2,6-DI-Tert-butylphenol
Reactant of Route 4
2,6-DI-Tert-butylphenol
Reactant of Route 5
Reactant of Route 5
2,6-DI-Tert-butylphenol
Reactant of Route 6
2,6-DI-Tert-butylphenol

Citations

For This Compound
5,780
Citations
S Cui, Y Yu, T Zhan, Y Gao, J Zhang… - Environmental …, 2021 - ACS Publications
Thousands of contaminants are used worldwide and eventually released into the environment, presenting a challenge of health risk assessment. The identification of key toxic pathways …
Number of citations: 21 pubs.acs.org
ER Milaeva, DB Shpakovsky, YA Gracheva… - Dalton …, 2013 - pubs.rsc.org
A series of Zn, Mn, Fe, Co, and Ni complexes ([MX2L], X = Cl, OAc) of the novel di-(2-picolyl)amine ligand L with an antioxidant 2,6-di-tert-butylphenol pendant were synthesized and …
Number of citations: 57 pubs.rsc.org
ER Milaeva, OA Gerasimova, Z Jingwei… - Journal of Inorganic …, 2008 - Elsevier
The novel metalloporphyrins (M=HH, Fe, Mn, Co, Cu, Zn) bearing 2,6-di-tert-butylphenol pendants as antioxidant substituents, and a long chain hydrocarbon palmitoyl group have been …
Number of citations: 58 www.sciencedirect.com
TA Antonenko, DB Shpakovsky… - Applied …, 2018 - Wiley Online Library
Two series of organotin(IV) complexes with Sn–S bonds on the base of 2,6‐di‐tert‐butyl‐4‐mercaptophenol (L 1 SH) of formulae Me 2 Sn(L 1 S) 2 (1); Et 2 Sn(L 1 S) 2 (2); Bu 2 Sn(L 1 S…
Number of citations: 38 onlinelibrary.wiley.com
H Türk, Y Çimen - Journal of Molecular Catalysis A: Chemical, 2005 - Elsevier
The oxidation of 2,6-di-tert-butylphenol (DTBP) with tert-butylhydroperoxide (Bu t OOH) catalyzed by cobalt(II) phthalocyanine tetrasulfonate ([CoPcTS] 4− ) in a 4:1 methanol–water …
Number of citations: 59 www.sciencedirect.com
ER Milaeva, SI Filimonova… - Bioinorganic …, 2010 - hindawi.com
The antioxidative activity of ferrocenes bearing either 2,6-di-tert-butylphenol or phenyl groups has been compared using DPPH (1,1-diphenyl-2-picrylhydrazyl) test and in the study of …
Number of citations: 27 www.hindawi.com
SS Shatokhin, VA Tuskaev, SC Gagieva… - Journal of Molecular …, 2022 - Elsevier
The reaction of 3-formylchromones and 4-((2-aminophenyl)imino)-2,6-di‑tert-butylcyclohexa-2,5-dienone gave a series of N-substituted benzimidazole derivatives, characterized by 1 H …
Number of citations: 13 www.sciencedirect.com
DB Shpakovsky, CN Banti, G Beaulieu-Houle… - Dalton …, 2012 - pubs.rsc.org
Four new organotin(IV) complexes of bis-(2,6-di-tert-butylphenol)tin(IV) dichloride [(tert-Bu-)2(HO-Ph)]2SnCl2 (1) with the heterocyclic thioamides 2-mercapto-pyrimidine (PMTH), 2-…
Number of citations: 62 pubs.rsc.org
S Cui, Y Yu, T Zhan, C Zhang, S Zhuang - Science of The Total …, 2021 - Elsevier
2,6-Di-tert-butylphenol (2,6-DTBP) is used as an antioxidant with wide commercial applications and its residues have been detected in various environmental matrices. 2,6-DTBP may …
Number of citations: 6 www.sciencedirect.com
A Medić, K Stojanović, L Izrael-Živković, V Beškoski… - RSC …, 2019 - pubs.rsc.org
The Pseudomonas aeruginosa san ai strain was investigated for its capability to degrade the 2,6-di-tert-butylphenol (2,6-DTBP) plastic additive, a hazardous and toxic substance for …
Number of citations: 21 pubs.rsc.org

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